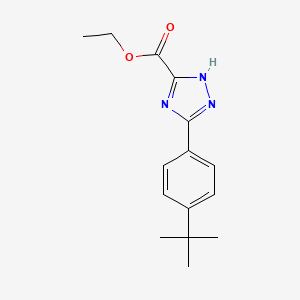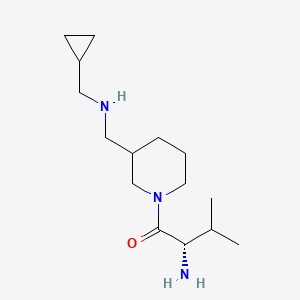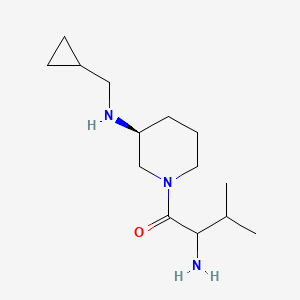
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Benzyl Ether: : The initial step involves the reaction of 2-chloro-4-fluorobenzyl bromide with 3-bromo-5-ethoxyphenol to form the benzyl ether intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Cyclization to Form Oxadiazole: : The benzyl ether intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring. This step is typically performed under reflux conditions in a suitable solvent like ethanol.
-
Amination: : The final step involves the introduction of the amine group at the 2-position of the oxadiazole ring. This is achieved by reacting the oxadiazole intermediate with an amine source, such as ammonium acetate, under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
-
Substitution Reactions: : The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the ethoxy group, using oxidizing agents like potassium permanganate. Reduction reactions can also be performed using reducing agents such as lithium aluminum hydride.
-
Coupling Reactions: : The aromatic rings in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
-
Biology: : Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
-
Medicine: : The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
-
Industry: : It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives with different substituents. These compounds share the oxadiazole core but differ in their functional groups, which can significantly impact their chemical properties and applications. For example:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine:
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine: Contains additional chlorine atoms, which may enhance its bioactivity or alter its chemical behavior.
Propiedades
Fórmula molecular |
C17H14BrClFN3O3 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
5-[3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H14BrClFN3O3/c1-2-24-14-6-10(16-22-23-17(21)26-16)5-12(18)15(14)25-8-9-3-4-11(20)7-13(9)19/h3-7H,2,8H2,1H3,(H2,21,23) |
Clave InChI |
CRUHHDGCTVAEKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)




![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)

![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)
